4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-isoxazolediol
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Overview
Description
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-isoxazolediol is a synthetic organic compound characterized by the presence of a pyridine ring substituted with a chloro and trifluoromethyl group, and an isoxazole ring with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-isoxazolediol typically involves multiple steps, starting with the preparation of the pyridine ring substituted with chloro and trifluoromethyl groups. This can be achieved through aromatic substitution reactions, where a pyridine derivative undergoes chlorination and trifluoromethylation. The isoxazole ring is then introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-isoxazolediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the isoxazole ring can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form reduced derivatives.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-isoxazolediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-isoxazolediol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups on the pyridine ring can enhance binding affinity to these targets, while the isoxazole ring may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert desired effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with chloro and trifluoromethyl substitutions, such as:
- 4-Chloro-2-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-isoxazolediol is unique due to the presence of both the isoxazole ring and the specific substitution pattern on the pyridine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-hydroxy-1,2-oxazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O3/c10-4-1-3(9(11,12)13)2-14-6(4)5-7(16)15-18-8(5)17/h1-2,17H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMVDMHMPPBSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=C(ONC2=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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